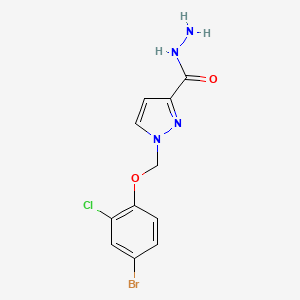

1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Description

Properties

IUPAC Name |

1-[(4-bromo-2-chlorophenoxy)methyl]pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClN4O2/c12-7-1-2-10(8(13)5-7)19-6-17-4-3-9(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLDVQMWNYDZKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCN2C=CC(=N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901142991 | |

| Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901142991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004643-41-7 | |

| Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901142991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The compound “1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide” is a complex organic molecule. These inhibitors primarily target the Sodium-Glucose Transport proteins, specifically type 2 (SGLT2), which are responsible for glucose reabsorption in the kidneys.

Mode of Action

SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels. This is achieved by the compound binding to the SGLT2 protein, inhibiting its function.

Pharmacokinetics

They are also known to be extensively metabolized and primarily excreted in the urine.

Result of Action

The result of the compound’s action, assuming it functions as an SGLT2 inhibitor, would be a decrease in blood glucose levels. This can help manage hyperglycemia in diabetes patients. It’s important to note that the exact effects can vary depending on the specific compound and patient factors.

Biological Activity

1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and a carbohydrazide moiety, contributing to its diverse biological effects.

- Chemical Name : 1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

- Molecular Formula : C11H10BrClN4O2

- Molecular Weight : 345.58 g/mol

- CAS Number : 1004643-46-2

Biological Activity Overview

Research indicates that pyrazole derivatives, including 1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar in structure have demonstrated significant cytotoxicity against various cancer cell lines:

In particular, derivatives of the pyrazole moiety have been shown to induce apoptosis and inhibit tumor growth, making them promising candidates for further development as anticancer agents.

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of 1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is thought to involve multiple mechanisms:

- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cancer progression, such as Aurora-A kinase.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Induction of Apoptosis : The ability to trigger programmed cell death is crucial for the anticancer activity of these derivatives.

Case Studies

A notable study involving related pyrazole derivatives demonstrated their efficacy in inhibiting cell proliferation in vitro. The study found that specific modifications to the pyrazole structure significantly enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like doxorubicin.

Example Case Study Findings:

- Study Title : "Synthesis and Evaluation of Pyrazole Derivatives for Anticancer Activity"

- Findings : Compounds with halogen substitutions showed increased potency against MCF-7 and A549 cell lines.

Comparison with Similar Compounds

Core Heterocycle Variations

Furan vs. Pyrazole Derivatives Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate () replaces the pyrazole core with a furan ring. While both heterocycles are aromatic, furan’s lower resonance energy and oxygen atom may reduce metabolic stability compared to pyrazole’s dual nitrogen atoms, which enhance hydrogen-bonding interactions .

Quinoline and Naphthalene Hybrids Compounds like methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate () integrate pyrazole with quinoline or naphthalene systems.

Substituent Modifications on the Phenoxy Group

Halogen Variations

- Fluoro/Chloro Derivatives: 1-[(3-Chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide (CAS 1004193-94-5, ) substitutes the 4-bromo group with fluorine. Fluorine’s electronegativity may enhance metabolic stability but reduce steric bulk compared to bromine .

- Nitro/Methoxy Groups: N′-Isopropylidene-1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carbohydrazide () introduces electron-donating (methoxy) and withdrawing (nitro) groups. Nitro groups can increase reactivity but may pose toxicity concerns, unlike bromine’s inertness .

Functional Group Differences

Carbohydrazide vs. Ester/Amide Derivatives

- Ester Analogues: Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate (–18) replaces the carbohydrazide with a methyl ester. Esters are more lipophilic but lack the hydrogen-bonding capacity of carbohydrazides, which are critical for target recognition in enzyme inhibition .

- Benzoylated Hydrazides: 1-(4-Bromophenyl)-5-phenyl-N’-(phenylcarbonyl)-1H-pyrazole-3-carbohydrazide () incorporates a benzoyl group on the hydrazide.

Electronic and Steric Effects

- Trifluoromethyl Substitution : 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide (CAS 1001519-41-0, ) introduces a strong electron-withdrawing CF₃ group, which enhances acidity (pKa ~11.2 predicted) and oxidative stability compared to the target compound’s chloro and bromo substituents .

- Phenyl vs.

Structural and Crystallographic Insights

Crystal structure analyses of related carbohydrazides (e.g., (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide, ) reveal planar pyrazole rings and intramolecular hydrogen bonds between the carbohydrazide NH and adjacent carbonyl groups. These interactions stabilize the molecule’s conformation, a feature likely shared by the target compound .

Q & A

Q. What are the optimal synthetic routes for 1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide?

A common approach involves condensation reactions between hydrazide intermediates and appropriately substituted phenoxy-methyl pyrazole precursors. For example, hydrazide derivatives can react with benzoyl chloride or substituted aldehydes under reflux in solvents like benzene or ethanol to form the carbohydrazide moiety . Reaction conditions (temperature, catalyst, solvent polarity) significantly influence yields, with ionic liquids and copper catalysts noted for improving efficiency in analogous pyrazole syntheses .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): - and -NMR identify proton environments and carbon frameworks, particularly distinguishing the phenoxy-methyl and pyrazole groups .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns, essential for verifying synthetic products .

- X-ray Crystallography: SHELXL software refines crystal structures, resolving anisotropic displacement parameters and hydrogen bonding networks critical for understanding solid-state behavior .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Solubility is highly solvent-dependent, with polar aprotic solvents (e.g., DMSO, DMF) typically preferred. Stability studies in acidic/basic media reveal degradation via hydrolysis of the carbohydrazide group, necessitating pH-controlled storage . Thermal gravimetric analysis (TGA) can assess decomposition thresholds, with analogues showing stability up to 150°C .

Advanced Research Questions

Q. How do structural modifications to the phenoxy or pyrazole moieties influence biological activity?

Substitutions on the phenoxy ring (e.g., halogen position) and pyrazole N-methylation alter interactions with biological targets. For instance, bromine at the 4-position enhances antifertility activity in rodent models, while chloro-substitutions modulate enzyme inhibition kinetics . Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants and steric parameters can predict activity trends .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from variations in cell lines, assay protocols, or impurity profiles. Researchers should:

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Disorder in the Phenoxy-Methyl Group: Partial occupancy or rotational disorder is resolved using SHELXL’s PART and SUMP instructions to model alternative conformations .

- Hydrogen Bonding Ambiguities: Hydrogen atom positions are refined with restraints (HFIX) based on geometric constraints and electron density maps .

- Twinned Data: SHELXL’s TWIN/BASF commands correct for twinning, improving R-factors in high-symmetry space groups .

Q. What mechanistic insights explain its reactivity with nucleophiles like ferrocene?

The carbohydrazide group acts as a bidentate ligand, coordinating to transition metals via the carbonyl oxygen and hydrazide nitrogen. Ferrocene derivatives form stable complexes through π-backbonding, characterized by cyclic voltammetry and single-crystal XRD. Reaction kinetics (monitored via UV-Vis) suggest a second-order dependence on nucleophile concentration .

Methodological Recommendations

- Synthetic Optimization: Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, solvent) for scalable synthesis .

- Data Validation: Cross-reference crystallographic data (CCDC entries) with computational models (DFT) to validate electronic structures .

- Biological Assays: Employ orthogonal assays (e.g., SPR for binding affinity, in vivo models for efficacy) to confirm mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.